(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide
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Description
(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.
Scientific Research Applications
Anticonvulsant Activity
A series of benzamides, which could potentially include compounds structurally related to "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide," were synthesized and evaluated for anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (MET) screens. Some analogues showed potent activity, comparable to or exceeding that of phenytoin, a well-known anticonvulsant (Mussoi et al., 1996).
Serotonin Receptor Agonists
Research into indolealkylphenylpiperazines, a class to which "this compound" might be considered structurally similar, has shown that systematic structural modifications can enhance selectivity and affinity for 5-HT1A receptors. Introduction of electron-withdrawing groups, such as cyano groups, improved serotonin transporter affinity, indicating potential applications in the development of therapeutics targeting serotonin receptors (Heinrich et al., 2004).
Novel Heterocyclic Synthesis
Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, utilizing compounds that share functional groups with "this compound." These methods have paved the way for creating a variety of novel heterocyclic compounds, demonstrating the versatility of cyano and amide functional groups in organic synthesis (Darweesh et al., 2016).
Antiavian Influenza Virus Activity
A study on the synthesis of benzamide-based heterocycles, including 5-aminopyrazoles and their derivatives, revealed significant antiviral activities against the bird flu influenza (H5N1). This research highlights the potential for compounds with structural similarities to "this compound" in the development of novel antiviral agents (Hebishy et al., 2020).
properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-15-19(21(26)23-16-18-7-3-1-4-8-18)17-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,17H,11-14,16H2,(H,23,26)/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVLIXMHMSZSD-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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